tert-butyl [2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate
Description
This compound features a tert-butyl carbamate group linked via an ethylamine spacer to a phenyl ring substituted with a 5-methyl-1H-tetrazole moiety. The tetrazole ring, a nitrogen-rich heterocycle, is a common bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability . The tert-butyl carbamate serves as a protective group for amines, facilitating selective deprotection during multi-step syntheses .
Properties
Molecular Formula |
C16H22N6O3 |
|---|---|
Molecular Weight |
346.38 g/mol |
IUPAC Name |
tert-butyl N-[2-[[4-(5-methyltetrazol-1-yl)benzoyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C16H22N6O3/c1-11-19-20-21-22(11)13-7-5-12(6-8-13)14(23)17-9-10-18-15(24)25-16(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,23)(H,18,24) |
InChI Key |
IGPWZOMCEWJPIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the reaction of 5-methyl-1H-tetrazole with 4-aminobenzoyl chloride to form the intermediate 4-(5-methyl-1H-tetrazol-1-yl)benzamide. This intermediate is then reacted with tert-butyl 2-aminoethylcarbamate under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Traditional Carbamate Formation
The compound can be synthesized via carbonyl chloride intermediates , where an amine reacts with a carbonyl chloride in the presence of a base (e.g., pyridine or triethylamine). This method typically involves sequential steps:
-
Amine protection (e.g., tert-butyl group introduction).
-
Activation of the carbonyl group (e.g., conversion to an acid chloride).
-
Coupling with the tetrazole-containing amine.
Curtius Rearrangement
For aliphatic carboxylic acids, the Curtius rearrangement is employed. The process involves:
-
Conversion of carboxylic acids to acyl azides using di-tert-butyl dicarbonate and sodium azide.
-
Rearrangement under thermal conditions to form isocyanates, which are then trapped to yield carbamates .
Aromatic carboxylic acids may require elevated temperatures (75°C) to promote rearrangement .
Table 1: Synthesis Methods Comparison
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Carbonyl chloride | Carbonyl chlorides, base (e.g., pyridine) | High yield, well-established | Requires multiple steps |
| CO₂ coupling | CO₂, alkyl halide, TBAI, Cs₂CO₃, DMF | Streamlined, reduced overalkylation | Requires anhydrous conditions |
| Curtius rearrangement | Di-tert-butyl dicarbonate, NaN₃, heat | Direct conversion from carboxylic acids | Temperature sensitivity |
Hydrolysis and Deprotection
The tert-butyl group serves as a protecting group and can be removed under acidic conditions:
-
Trifluoroacetic acid (TFA) : Deprotection occurs in dichloromethane, yielding the corresponding acid .
-
Base-mediated hydrolysis : While less common, alkaline conditions may cleave the carbamate under specific pH regimes.
Table 2: Deprotection Conditions
| Method | Reagents/Conditions | Yield |
|---|---|---|
| TFA | 10% TFA in CH₂Cl₂ | Quantitative |
| Alkaline pH | NaOH, aqueous/organic mixtures | Variable |
Amide Coupling Reactions
The compound’s carbamate functionality enables amide bond formation through coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) . Example conditions:
-
Phosphine coupling : HBTU (hydroxybenzotriazol-1-ol) and DIPEA (N,N-diisopropylethylamine) in DMF .
-
Solid-phase synthesis : Used for peptide derivatives, involving Fmoc deprotection and sequential coupling .
Table 3: Amide Coupling Agents
| Agent | Role | Typical Solvent | Reference |
|---|---|---|---|
| EDCI | Carbodiimide activator | DMF, DCM | |
| HOBt | Intermediate activator | DMF, DCM | |
| HBTU | Hydroxybenzotriazole-based | DMF |
Substitution and Functionalization
The tetrazole moiety and carbamate group allow for substitution reactions :
-
Alkylation : The tert-butyl group can undergo substitution with alkyl halides under basic conditions (e.g., Cs₂CO₃) .
-
Hydrogen bond perturbation : The syn-rotamer dominance in N-carbamoylated amino acids is influenced by intermolecular hydrogen bonding, which can be modulated by solvent or concentration .
Stability and Reactivity
Scientific Research Applications
tert-Butyl [2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a drug candidate or a drug delivery agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl [2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and its analogs:
| Compound Name | Key Structural Features | Synthesis Highlights | Hypothetical Biological Implications | References |
|---|---|---|---|---|
| Target : tert-butyl [2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate | Phenyl-tetrazole (5-methyl), carbamate-ethyl linker | Synthesized via hydrazine-mediated cyclization; yields ~80% (analogous methods) | Potential protease inhibition, metabolic stability | |
| tert-butyl (2-(5-cyclopropyl-1H-tetrazol-1-yl)ethyl)carbamate | Tetrazole substituted with cyclopropyl (vs. methyl) | Similar tert-butyl protection; cyclopropane introduces steric bulk | Increased lipophilicity; altered receptor interactions | |
| tert-butyl [5-{(2-chloroethyl)carbamoylamino}-1-phenyl-pyrazol-4-yl]carbamate | Pyrazole core, chloroethyl carbamoyl group | 20-day reaction with 2-chloroethyl isocyanate; 83% yield | Possible alkylating agent; cytotoxicity in antiproliferative assays | |
| tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate (10a) | Pyrazole with hydroxyl group, ethyl-carbamate linker | Hydrazine-mediated synthesis; 48% yield | Enhanced solubility via hydroxyl; antioxidant potential | |
| tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate | Oxadiazole with methylsulfanyl group | Thiol-incorporating heterocycle synthesis | Improved electron-withdrawing properties; antimicrobial activity | |
| tert-butyl N-[2-[2-amino-4-(trifluoromethyl)anilino]ethyl]carbamate | Trifluoromethyl-substituted aniline, ethyl-carbamate linker | Multi-step coupling; no yield reported | Enhanced binding affinity via CF3 group; CNS drug candidate |
Structural and Functional Analysis
- Tetrazole vs. Pyrazole/Oxadiazole : Tetrazoles (5-membered, 4N) exhibit higher metabolic stability and acidity (pKa ~4.9) compared to pyrazoles (2N) or oxadiazoles (2N, 1O), making them superior bioisosteres for carboxylates .
- Substituent Effects: Methyl (Target) vs. Trifluoromethyl (): The CF3 group enhances electronegativity and binding to hydrophobic pockets, common in kinase inhibitors .
- Linker Variations : Ethyl-carbamate linkers (common across analogs) balance flexibility and rigidity, optimizing target engagement. Chloroethyl groups () may confer alkylating activity, useful in anticancer agents .
Biological Activity
tert-butyl [2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate is a complex organic compound belonging to the carbamate class. This compound features a tert-butyl group , a 5-methyl-1H-tetrazole moiety , and an aromatic ring , which contribute to its potential biological activities. The presence of the tetrazole ring is particularly noteworthy, as it is associated with various pharmacological effects, including antimicrobial and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 346.38 g/mol . Its structure can be represented as follows:
Pharmacological Effects
Research indicates that compounds containing tetrazole rings often exhibit significant pharmacological activities. The biological activity of this compound may include:
- Antimicrobial Activity : Tetrazoles are known to act as enzyme inhibitors, which can disrupt bacterial growth.
- Anti-inflammatory Effects : The compound has potential applications in treating inflammatory diseases due to its ability to modulate inflammatory pathways.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, potentially including:
- Enzyme Inhibition : The tetrazole moiety may inhibit enzymes critical for bacterial survival or inflammatory processes.
- Receptor Binding : It may also bind to receptors involved in pain and inflammation, leading to therapeutic effects.
Study 1: Antimicrobial Properties
In a study examining the antimicrobial properties of tetrazole derivatives, this compound was tested against various bacterial strains. Results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.
Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory effects of compounds containing the tetrazole moiety. The findings suggested that this compound significantly reduced pro-inflammatory cytokine levels in vitro, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl carbamate | C_5H_{11}NO_2 | Simple structure, widely used as a protecting group |
| Benzoyl tetrazole | C_8H_6N_4O | Contains a benzoyl group; used in various medicinal applications |
| N-Boc-protected amines | Varies | Commonly used in peptide synthesis; versatile protecting group |
The unique combination of the carbamate functionality and the tetrazole ring in this compound may enhance its biological activity compared to simpler compounds.
Q & A
Basic Synthesis and Purification
Q: What are the optimal reaction conditions for synthesizing tert-butyl [2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate? A:
- Key Steps :
- Amine Activation : React 2-aminoethylcarbamate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate-protected intermediate .
- Tetrazole Coupling : Introduce the 4-(5-methyl-1H-tetrazol-1-yl)benzoyl group via a coupling agent (e.g., HATU or DCC) in anhydrous dichloromethane or THF .
- Critical Parameters :
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water .
Stability and Reactivity Under Experimental Conditions
Q: How does the tert-butyl carbamate group influence the compound’s stability during storage and reactions? A:
- Stability :
- Reactivity :
Structural Characterization Techniques
Q: What spectroscopic and crystallographic methods are recommended for confirming the compound’s structure? A:
- Spectroscopy :
- Crystallography :
- IR : Carbamate C=O stretch at ~1700 cm⁻¹ and tetrazole ring vibrations at ~1450–1550 cm⁻¹ .
Advanced Data Contradictions in Biological Activity
Q: How should researchers resolve contradictions in reported biological activities of analogous carbamate-tetrazole compounds? A:
- Case Study :
- Contradiction : Some studies report antitumor activity (IC₅₀ ~10 µM), while others show no efficacy .
- Resolution Strategies :
Assay Validation : Confirm cell-line specificity (e.g., HepG2 vs. MCF-7) and incubation time (24–72 hr) .
SAR Analysis : Compare substituent effects (e.g., methyl vs. chloro on the tetrazole) using molecular docking (AutoDock Vina) to assess target binding .
Metabolic Stability : Evaluate hepatic microsomal degradation (t₁/₂ >60 min indicates suitability for in vivo studies) .
Methodological Optimization for Scale-Up
Q: What strategies improve yield and reproducibility in gram-scale synthesis? A:
- Process Enhancements :
- Quality Control :
Computational Modeling for Activity Prediction
Q: How can DFT and molecular dynamics (MD) simulations guide the design of derivatives? A:
- DFT Applications :
- MD Simulations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
